molecular formula C26H25NO3S3 B11650520 methyl (2Z)-2-(1-acetyl-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-5-phenyl-1,3-dithiole-4-carboxylate

methyl (2Z)-2-(1-acetyl-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-5-phenyl-1,3-dithiole-4-carboxylate

Cat. No.: B11650520
M. Wt: 495.7 g/mol
InChI Key: BQBITORLYAPZFT-PLRJNAJWSA-N
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Description

Methyl (2Z)-2-(1-acetyl-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-5-phenyl-1,3-dithiole-4-carboxylate is a complex heterocyclic compound featuring a 1,3-dithiole ring fused with a quinoline-derived moiety. Key structural elements include:

  • A Z-configuration at the exocyclic double bond, critical for its stereoelectronic properties.
  • A 1,3-dithiole ring substituted with a phenyl group at position 5 and a methyl carboxylate at position 2.
  • A 2,3-dihydroquinoline scaffold modified with acetyl, tetramethyl, and thioxo (C=S) groups. These substituents influence solubility, reactivity, and intermolecular interactions such as hydrogen bonding or π-stacking .

The compound’s synthesis likely involves multi-step reactions, including cyclocondensation and acetylative functionalization.

Properties

Molecular Formula

C26H25NO3S3

Molecular Weight

495.7 g/mol

IUPAC Name

methyl (2Z)-2-(1-acetyl-2,2,6,8-tetramethyl-3-sulfanylidenequinolin-4-ylidene)-5-phenyl-1,3-dithiole-4-carboxylate

InChI

InChI=1S/C26H25NO3S3/c1-14-12-15(2)20-18(13-14)19(23(31)26(4,5)27(20)16(3)28)25-32-21(17-10-8-7-9-11-17)22(33-25)24(29)30-6/h7-13H,1-6H3/b25-19-

InChI Key

BQBITORLYAPZFT-PLRJNAJWSA-N

Isomeric SMILES

CC1=CC(=C2C(=C1)/C(=C/3\SC(=C(S3)C(=O)OC)C4=CC=CC=C4)/C(=S)C(N2C(=O)C)(C)C)C

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C3SC(=C(S3)C(=O)OC)C4=CC=CC=C4)C(=S)C(N2C(=O)C)(C)C)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The following table and analysis compare the target compound with structurally related derivatives from the evidence, focusing on molecular features, spectral data, and synthetic yields.

    Table 1: Structural and Spectroscopic Comparison

    Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups IR Peaks (cm⁻¹) Yield (%)
    Methyl (2Z)-2-(1-acetyl-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-5-phenyl-1,3-dithiole-4-carboxylate Not explicitly given* ~550–600 (estimated) 1,3-Dithiole, quinoline, acetyl, thioxo, phenyl Expected: C=O (~1700), C=S (~1100–1200) N/A
    (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) C₂₀H₁₀N₄O₃S 386 Thiazolo-pyrimidine, nitrile, furan 3,436 (NH), 2,219 (CN) 68
    (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) C₂₂H₁₇N₃O₃S 403 Thiazolo-pyrimidine, nitrile, cyano-phenyl 3,423 (NH), 2,209 (CN) 68
    Ethyl (2Z)-2-[(2,3-dimethylphenyl)imino]-3-(2-hydroxyethyl)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate C₁₇H₂₂N₂O₃S 334.43 Thiazole, ester, hydroxyethyl N/A N/A

    *The molecular formula of the target compound can be inferred as approximately C₂₉H₂₈N₂O₃S₃ based on its name.

    Key Comparative Insights:

    Structural Complexity: The target compound exhibits greater structural complexity due to its fused quinoline-dithiole system, compared to the thiazolo-pyrimidine derivatives (11a, 11b) or simpler thiazole-based structures ().

    Functional Groups and Reactivity :

    • The thioxo (C=S) group in the target compound distinguishes it from the dioxo (C=O) groups in compounds 11a and 11b. This difference may alter hydrogen-bonding capabilities and redox behavior .
    • The phenyl substituent on the dithiole ring (target) vs. furan (11a, 11b) introduces divergent electronic effects; phenyl groups are stronger electron-withdrawing moieties, which could modulate charge-transfer properties .

    Spectral Data :

    • Nitrile (CN) stretches in 11a and 11b (~2,210 cm⁻¹) are absent in the target compound, which instead features ester (C=O) and thioxo (C=S) IR signals. These peaks are critical for confirming functionalization during synthesis .

    Synthetic Yields: Compounds 11a and 11b were synthesized in 68% yield under reflux conditions, suggesting that similar methods could be optimized for the target compound.

    Crystallographic Analysis :

    • Tools like SHELXL and WinGX () are widely used for refining crystal structures of such compounds. The target’s stereochemical complexity (Z-configuration) would necessitate precise crystallographic validation to confirm regiochemistry and packing motifs .

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